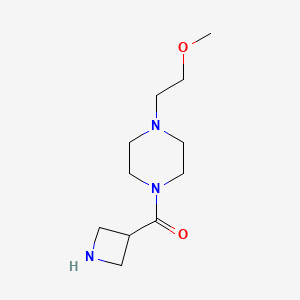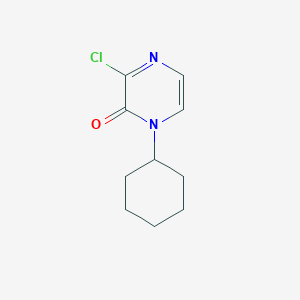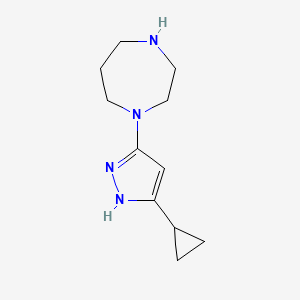amine CAS No. 1249748-16-0](/img/structure/B1488630.png)
Methyl[3-(methylamino)propyl](pyridin-4-ylmethyl)amine
Overview
Description
“Methyl3-(methylamino)propylamine” is a chemical compound with the IUPAC name N1,N3-dimethyl-N1-(pyridin-4-ylmethyl)propane-1,3-diamine . It is also known by its CAS Number: 1803606-91-8 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.67 . It is a powder at room temperature .Scientific Research Applications
Coordination Chemistry and Metal Complex Formation
Research on unsymmetrical tripodal amines, including those related to Methyl3-(methylamino)propylamine, has focused on their ability to form complexes with various metal ions. Keypour et al. (2015) synthesized a range of unsymmetrical N-capped tripodal amines to investigate their interaction with Cu(II) ions. The study explored how different arm lengths and the presence of a 2-methylpyridyl-arm affected the formation and structure of these complexes, providing insights into the coordination chemistry of such compounds Keypour et al., 2015.
Synthetic Applications
Methyl3-(methylamino)propylamine and its derivatives have been utilized in the synthesis of various compounds. For instance, the esterification of amine-carboxyboranes with orthoformates, involving compounds like methylamine and pyridine, showcases the synthetic utility of these amines in high-yield reactions Mittakanti et al., 1992.
Ligand Design for Metal Complexes
The design and synthesis of novel ligands for metal complexation is a significant area of research. Martinho et al. (2007) developed a new aminopyridyl ligand bearing a pivaloylamido arm for Fe(II) complexes, demonstrating the ligand's ability to support the formation of Fe(III)-hydroperoxo complexes with potential applications in catalysis and materials science Martinho et al., 2007.
Pharmacological Research
While excluding direct drug-related information as per your request, it's noteworthy that derivatives similar to Methyl3-(methylamino)propylamine have been examined for their pharmacological potential. For example, Grimwood et al. (2011) characterized a compound for its high affinity to κ-opioid receptors, highlighting the broader research interest in such compounds for potential therapeutic applications Grimwood et al., 2011.
Antimicrobial and DNA Cleavage Activity
The antimicrobial properties and DNA cleavage activity of metal complexes formed with ligands based on pyridinyl methylamine derivatives have been a subject of study. Keypour et al. (2017) synthesized mononuclear Ni(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines and evaluated their biological activities Keypour et al., 2017.
Safety and Hazards
properties
IUPAC Name |
N,N'-dimethyl-N'-(pyridin-4-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-6-3-9-14(2)10-11-4-7-13-8-5-11/h4-5,7-8,12H,3,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRMDPQYOAPXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



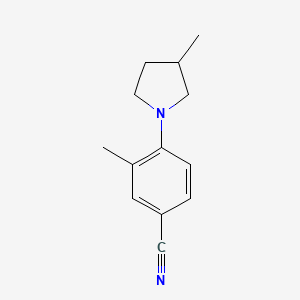



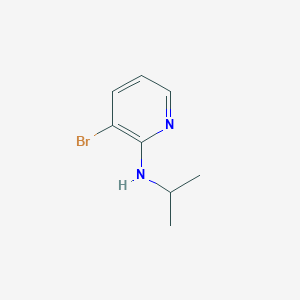

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)
